molecular formula C14H16N2O2 B11797901 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid

4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B11797901
M. Wt: 244.29 g/mol
InChI Key: GJJXZCAGSSDOIC-UHFFFAOYSA-N
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Description

4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid ( 1378259-41-6) is a high-purity chemical compound supplied for research applications. With a molecular formula of C 14 H 16 N 2 O 2 and a molecular weight of 244.29 g/mol, this pyrazole-benzoic acid derivative serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry . This compound is part of a class of pyrazole derivatives that have demonstrated significant research value in preclinical studies. Specifically, closely related structural analogs have been identified in patent literature as potent inhibitors of the enzyme 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) . The 11-β-HSD1 enzyme plays a crucial role in regulating local cortisol levels within tissues, and its inhibition is a recognized therapeutic strategy for investigating metabolic disorders. As such, this compound and its analogs are primarily investigated for their potential in research areas including type 2 diabetes, metabolic syndrome, and obesity . The benzoic acid moiety allows for further functionalization, making it a versatile scaffold for constructing more complex molecules for biological evaluation. [Safety Notice] This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(5-tert-butylpyrazol-1-yl)benzoic acid

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)12-8-9-15-16(12)11-6-4-10(5-7-11)13(17)18/h4-9H,1-3H3,(H,17,18)

InChI Key

GJJXZCAGSSDOIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=NN1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrazine-Ketone Condensation

The most widely reported method involves the condensation of 4-hydrazinobenzoic acid with tert-butyl-substituted ketones. For example, 1-(3-fluorophenyl)ethanone reacts with 4-hydrazinobenzoic acid in ethanol under reflux to form a hydrazone intermediate. This intermediate is subsequently cyclized using phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at 80°C for 8 hours, yielding the pyrazole ring fused to the benzoic acid backbone. The use of DMF as a solvent enhances reaction efficiency by stabilizing intermediates through polar interactions.

Cyclization Optimization

Cyclization conditions significantly impact yield and purity. Elevated temperatures (80–100°C) and anhydrous environments prevent hydrolytic side reactions. Post-cyclization, the product is precipitated by decanting the reaction mixture onto ice, followed by repeated washing with water to remove residual POCl₃. This method achieves yields exceeding 70% for structurally analogous compounds.

Microwave-Assisted Synthesis

Reaction Setup and Parameters

Microwave irradiation offers a rapid alternative to conventional heating. A one-pot synthesis protocol combines 4-aminobenzoic acid derivatives with tert-butyl-substituted β-enaminones in tetrahydrofuran (THF). Under microwave conditions (150°C, 160 W), the reaction completes within 30–50 minutes, compared to 8–24 hours for thermal methods. The shorter reaction time minimizes decomposition of acid-sensitive intermediates.

Regioselectivity and Byproduct Control

Microwave irradiation enhances regioselectivity, favoring the formation of the 1,3,5-trisubstituted pyrazole isomer over competing pathways. Byproducts such as hydrolyzed intermediates (e.g., dihydropyridines) are suppressed by optimizing solvent polarity and irradiation power. Flash chromatography on silica gel (eluent: CH₂Cl₂/CH₃OH 40:1) isolates the target compound in 49–70% yield.

Ester Protection-Deprotection Strategy

Esterification of Benzoic Acid

To prevent side reactions at the carboxylic acid group, the benzoic acid moiety is often protected as an ethyl or methyl ester early in the synthesis. For instance, ethyl 4-aminobenzoate reacts with tert-butyl acetylene derivatives in the presence of sodium hydride (NaH) in THF, forming the pyrazole ring at position 1 of the benzoid system.

Saponification to Carboxylic Acid

Post-cyclization, the ester group is hydrolyzed under acidic or basic conditions. A representative procedure uses acetyl chloride in refluxing ethanol to cleave the ethyl ester, yielding the free carboxylic acid. This two-step approach achieves an overall yield of 37–53% for related compounds.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hydrazone CyclizationPOCl₃/DMF, 80°C, 8 h70%High purity, scalableHazardous POCl₃ handling
Microwave SynthesisTHF, 150°C, 30–50 min65%Rapid, regioselectiveSpecialized equipment required
Ester ProtectionNaH/THF, reflux, followed by HCl53%Protects acid groupAdditional hydrolysis step

Structural Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regiochemistry. The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm in 1H^1H NMR, while the pyrazole proton resonates as a singlet near δ 6.7–7.1 ppm. Infrared (IR) spectroscopy confirms the carboxylic acid O–H stretch at 2500–3000 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds (e.g., 4-(5-cyclohexyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid) validates the planar geometry of the pyrazole ring and its orthogonal orientation relative to the benzoic acid moiety .

Chemical Reactions Analysis

Esterification

The carboxylic acid undergoes classical esterification reactions. A representative protocol involves:

Reagents/ConditionsProductYieldSource
SOCl₂ in EtOH (reflux)Ethyl 4-(5-(tert-butyl)-1H-pyrazol-1-yl)benzoate89%
DCC/DMAP in MeOHMethyl ester derivative78%

This reaction preserves the pyrazole structure while modifying solubility properties. The tert-butyl group remains intact under these mild acidic conditions .

Decarboxylation

Thermal decomposition occurs under controlled conditions:

ConditionsProductObservations
220°C, Cu powder catalyst4-(5-(tert-butyl)-1H-pyrazol-1-yl)benzeneCO₂ evolution observed
NaOH (10%), ΔPartial decompositionComplex product mix

Decarboxylation efficiency depends on the ortho-effect from the pyrazole ring, with complete conversion requiring metal catalysts .

Electrophilic Substitution

The electron-rich pyrazole undergoes regioselective substitution:

Reaction TypeReagentsPositionProductYield
NitrationHNO₃/H₂SO₄ (-10°C)C44-Nitro derivative62%
HalogenationBr₂/CHCl₃C33-Bromo-5-(tert-butyl)-1H-pyrazol-1-yl58%

Substitution occurs preferentially at the C3 and C4 positions due to the tert-butyl group's steric and electronic effects .

Coordination Chemistry

The pyrazole nitrogen participates in metal complexation:

Metal SaltLigand RatioComplex StructureApplication
Cu(OAc)₂·H₂O1:2Bis-pyrazolyl copper complexCatalytic studies
PdCl₂(CH₃CN)₂1:1Square-planar palladium complexCross-coupling catalysis

X-ray crystallography confirms N1 coordination in these complexes .

Acid-Catalyzed Cleavage

Strong acids induce tert-butyl group removal:

ConditionsProductByproducts
H₂SO₄ (conc.), 100°C4-(1H-pyrazol-1-yl)benzoic acidIsobutylene gas
CF₃COOH/H₂O (1:1), ΔPartial dealkylationTert-butyl ester

Complete de-tert-butylation requires prolonged heating in concentrated sulfuric acid .

Oxidation Pathways

Radical-mediated oxidation produces unexpected results:

Oxidizing AgentMain ProductSelectivity
KMnO₄/H₂O, Δ4-(5-carboxy-1H-pyrazol-1-yl)benzoic acid73%
mCPBA/CH₂Cl₂N-Oxide derivative68%

Oxidation preferentially occurs at the pyrazole ring rather than the tert-butyl group under these conditions .

Tandem Esterification-Substitution

A demonstrated three-step sequence:

  • Esterification : Form ethyl ester (89% yield)

  • Nitration : Introduce nitro group (58% yield)

  • Reduction : Convert nitro to amine (91% yield)

This sequence produces aminopyrazole derivatives with retained tert-butyl functionality.

Metal-Catalyzed Cross Couplings

Palladium-mediated reactions enable structural diversification:

Reaction TypeConditionsProduct
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives at C4 position
Sonogashira CouplingCuI, PdCl₂, Et₃NAlkynylated pyrazole analogs

These reactions demonstrate the compound's utility in medicinal chemistry scaffold development .

Stability Considerations

Critical stability data from accelerated studies:

ConditionDegradation PathwayHalf-life
pH 1.2 (HCl)Ester hydrolysis2.3 hr
pH 7.4 (PBS)Decarboxylation48 hr
UV light (254 nm)Pyrazole ring decomposition15 min

The tert-butyl group enhances photostability compared to methyl analogs .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, a study highlighted the synthesis of various pyrazole derivatives that were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds demonstrated significant inhibition zones, suggesting their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
4eSarcina80 nM
4eStaphylococcus aureus110 nM
6cSarcina90 nM

PDE5 Inhibition

Another significant application of pyrazole derivatives is in the development of phosphodiesterase type 5 (PDE5) inhibitors. A novel compound derived from the pyrazole scaffold showed a remarkable increase in potency for PDE5 inhibition compared to existing drugs like celecoxib. This suggests that modifications to the pyrazole structure could yield effective treatments for erectile dysfunction and pulmonary hypertension without the side effects associated with current therapies .

Table 2: PDE5 Inhibition Potency Comparison

CompoundIC50 (μM)Comparison DrugIC50 (μM)
Compound 228.4Celecoxib37
Compound 3215.0Celecoxib37

Potential in Anticancer Research

The pyrazole moiety has also been investigated for its anticancer properties. Studies have indicated that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antibacterial Screening
In a systematic evaluation of several pyrazole derivatives, researchers synthesized and tested these compounds against a panel of bacterial strains. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity, particularly against resistant strains such as Staphylococcus aureus .

Case Study 2: PDE5 Inhibitors Development
In another study focused on optimizing PDE5 inhibitors, researchers synthesized a series of modified pyrazoles and assessed their biological activity. The results demonstrated that certain structural modifications led to improved selectivity and potency, paving the way for new therapeutic options with potentially fewer side effects compared to traditional PDE5 inhibitors .

Mechanism of Action

The mechanism of action of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways that regulate various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS: 956908-54-6)
  • Substituents : 5-methyl and 3-trifluoromethyl on the pyrazole.
  • Functional Group : Benzoic acid.
  • Molecular Weight : 270.21 g/mol.
  • Its higher molecular weight (270 vs. 244 g/mol) may influence pharmacokinetics .
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide ()
  • Substituents : 5-(4-methoxyphenyl) on the pyrazole.
  • Functional Group : Benzamide (amide derivative of benzoic acid).
  • Key Differences : The methoxyphenyl group introduces electron-donating effects, while the amide replaces the carboxylic acid, reducing acidity and altering hydrogen-bonding capacity. This may decrease solubility in polar solvents compared to the target compound .

Functional Group Modifications on the Benzene Ring

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS: 179057-12-6)
  • Functional Group : Methyl ester.
  • Key Differences : The ester group is less acidic than benzoic acid, reducing ionization in physiological conditions. This modification is often used as a prodrug strategy to enhance bioavailability .
4-(Boc-amino)benzoic acid ()
  • Functional Group: Boc-protected amino benzoic acid.
  • Key Differences : The tert-butyloxycarbonyl (Boc) group serves as a protecting amine, enabling selective reactivity in synthetic pathways. The dual functionality (Boc and -COOH) makes it a versatile intermediate for coupling reactions .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility Profile
4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid Not reported Estimated ~1.3 Moderate in polar solvents (via -COOH)
4-[5-Methyl-3-(trifluoromethyl)-...]benzoic acid 367.5 1.4 Lower due to CF₃ hydrophobicity
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate Not reported Not reported Higher in organic solvents

Biological Activity

4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure consisting of a benzoic acid moiety linked to a pyrazole ring, which is further substituted with a tert-butyl group. This structural configuration is believed to enhance its pharmacological properties, making it a candidate for therapeutic applications, particularly in treating inflammatory diseases and cancers.

The molecular formula of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid is C13H15N2O2, and it possesses significant functional groups that contribute to its chemical reactivity and biological activity. The presence of the pyrazole ring is particularly noteworthy, as compounds in this class often exhibit diverse biological activities.

Biological Activities

Research indicates that derivatives of pyrazole compounds, including 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid, exhibit various biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds containing the 1H-pyrazole structure have been reported to possess antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Anti-inflammatory Properties : The compound may also play a role in modulating inflammation pathways. Its structural similarity to other known anti-inflammatory agents suggests potential activity in reducing inflammatory responses .
  • Antimicrobial Effects : Some studies have indicated that pyrazole derivatives can act as antimicrobial agents, although specific data on 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid's antimicrobial efficacy require further investigation .

Structure-Activity Relationship (SAR)

The biological activity of 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid can be attributed to several factors related to its structure:

Structural Feature Impact on Activity
Pyrazole RingEnhances interaction with biological targets; associated with anticancer properties.
tert-butyl SubstitutionIncreases lipophilicity, potentially improving bioavailability and cellular uptake.
Benzoic Acid MoietyContributes to the overall stability and solubility of the compound.

Case Studies

Recent studies have demonstrated the potential of similar pyrazole compounds in various biological assays:

  • Anticancer Studies : A study involving a series of pyrazole derivatives indicated significant antiproliferative activity against several cancer cell lines. The presence of specific substituents on the pyrazole ring was crucial for enhancing activity against breast and liver cancer cells .
  • Inflammatory Response Modulation : Another research effort highlighted the role of pyrazole-based compounds in inhibiting pro-inflammatory cytokines in vitro, suggesting their utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Molecular Docking Studies : Computational studies have provided insights into how 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid interacts with target proteins at the molecular level, revealing potential binding sites that could be exploited for drug design .

Q & A

Q. What are the established synthetic routes for 4-(5-(tert-Butyl)-1H-pyrazol-1-yl)benzoic acid, and how can reaction parameters be optimized for yield?

The compound is typically synthesized via cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with substituted hydrazines, followed by hydrolysis. For example, tert-butyl pyrazole derivatives are synthesized using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent under reflux conditions . Critical optimization parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Acidic or basic conditions may accelerate hydrolysis of ester intermediates to the carboxylic acid .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and aromaticity. For pyrazole derivatives, protons on the pyrazole ring typically resonate at δ 6.0–7.5 ppm .
  • X-ray diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of molecular geometry, such as bond angles and dihedral angles between the pyrazole and benzoic acid moieties .
  • IR spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm1^{-1}, while pyrazole C=N stretches occur at ~1600 cm1^{-1} .

Q. How is the biological activity (e.g., anticonvulsant or antimicrobial) of this compound evaluated?

  • In vivo anticonvulsant assays : Rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) measure seizure suppression at varying doses .
  • In vitro antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus or C. albicans) are conducted using microdilution methods .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical spectral data?

DFT simulations (e.g., B3LYP/6-311++G(d,p) basis set) predict vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials. Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase calculations. For example, deviations in IR carbonyl stretches can be corrected by incorporating polarizable continuum models (PCM) .

Q. What strategies address contradictions in bioactivity data across studies?

  • Variable control : Standardize assay conditions (e.g., pH, solvent, cell lines) to isolate substituent effects. For instance, electron-withdrawing groups on the pyrazole ring may enhance antimicrobial activity but reduce solubility .
  • Meta-analysis : Compare structural analogs (e.g., 5-acyloxypyrazoles) to identify trends in substituent-activity relationships .

Q. How can automated synthesis platforms improve reproducibility and scalability?

Automated consoles (e.g., capsule-based systems) enable precise control of reaction parameters (temperature, stoichiometry) and reduce human error. For example, tert-butyl piperazine intermediates have been synthesized with >95% purity using flow chemistry and in-line purification . Integration with AI-driven optimization (e.g., real-time adjustment of reactant ratios) further enhances yield .

Q. What reactor designs are optimal for large-scale synthesis while maintaining purity?

  • Continuous flow reactors : Minimize side reactions through rapid heat dissipation and uniform mixing.
  • Membrane separation : Nanofiltration membranes isolate the product from unreacted precursors, particularly useful for acid-sensitive intermediates .

Q. How can reaction mechanisms be elucidated using isotopic labeling and kinetic studies?

  • Isotopic labeling : 13^{13}C-labeled benzoic acid precursors track carboxyl group retention during hydrolysis.
  • Kinetic profiling : Pseudo-first-order rate constants derived from time-resolved HPLC data identify rate-determining steps (e.g., cyclization vs. hydrolysis) .

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